3',4'-Dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-5'-carboxylic acid
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Overview
Description
3’,4’-Dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-5’-carboxylic acid is a unique organic compound characterized by its spirocyclic structure. This compound features a cyclopropane ring fused to a naphthalene moiety, with a carboxylic acid functional group attached. The spirocyclic structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-5’-carboxylic acid typically involves the cyclopropanation of a suitable naphthalene derivative. One common method is the reaction of a naphthalene derivative with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, moderate temperatures, and the use of solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-5’-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens, nitro groups, or other electrophilic substituents.
Scientific Research Applications
3’,4’-Dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-5’-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its unique structural features.
Mechanism of Action
The mechanism of action of 3’,4’-Dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-5’-carboxylic acid is largely dependent on its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, enhancing its binding affinity. Pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication .
Comparison with Similar Compounds
Similar Compounds
- 3’,4’-Dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-3-carboxylic acid
- 3’,4’-Dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-3-amine hydrochloride
- Spiro[cyclopropane-1,1’-naphthalene]-2-carboxylic acid
Uniqueness
3’,4’-Dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-5’-carboxylic acid is unique due to the position of the carboxylic acid group and the specific spirocyclic arrangement. This structural uniqueness imparts distinct reactivity and binding properties compared to its analogs .
Properties
Molecular Formula |
C13H14O2 |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
spiro[7,8-dihydro-6H-naphthalene-5,1'-cyclopropane]-1-carboxylic acid |
InChI |
InChI=1S/C13H14O2/c14-12(15)10-3-1-5-11-9(10)4-2-6-13(11)7-8-13/h1,3,5H,2,4,6-8H2,(H,14,15) |
InChI Key |
QGNMYDPLOBCDKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC=C2C3(C1)CC3)C(=O)O |
Origin of Product |
United States |
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